Cas no 2229282-29-3 (tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate)

Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-aminoethoxy substituent on a chlorinated phenyl ring. This compound is particularly valuable in organic synthesis and pharmaceutical research, where the Boc group serves as a robust protecting moiety for amines, enabling selective deprotection under mild acidic conditions. The presence of the 2-aminoethoxy side chain enhances solubility and reactivity, facilitating further functionalization. Its chlorophenyl core contributes to structural diversity, making it a versatile intermediate for constructing complex molecules. The compound’s stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry and peptide synthesis.
tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate structure
2229282-29-3 structure
Product Name:tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate
CAS No:2229282-29-3
MF:C13H19ClN2O3
MW:286.754562616348
CID:6381810
PubChem ID:165965232
Update Time:2025-10-28

tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate
    • tert-butyl N-[4-(2-aminoethoxy)-3-chlorophenyl]carbamate
    • EN300-1903082
    • 2229282-29-3
    • Inchi: 1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-9-4-5-11(10(14)8-9)18-7-6-15/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)
    • InChI Key: SKRRGMPFWSENOS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCCN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 286.1084202g/mol
  • Monoisotopic Mass: 286.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate

Professional Introduction to Compound with CAS No. 2229282-29-3 and Product Name: Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate

The compound with CAS No. 2229282-29-3 and the product name Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups, including a tert-butyl carbamate moiety and a chlorophenyl ring, which contribute to its distinct chemical properties and biological activities.

In the realm of pharmaceutical research, the synthesis and characterization of novel carbamate derivatives have been extensively studied for their therapeutic efficacy. The N-4-(2-aminoethoxy)-3-chlorophenylcarbamate moiety in this compound is particularly noteworthy, as it has been shown to exhibit promising pharmacological effects. Specifically, this moiety can interact with various biological targets, making it a valuable scaffold for the development of new drugs targeting neurological disorders, inflammatory conditions, and other diseases.

Recent advancements in computational chemistry and molecular modeling have further elucidated the mechanisms by which this compound interacts with biological systems. Studies have demonstrated that the tert-butyl group enhances the stability of the carbamate linkage, thereby improving the bioavailability and metabolic profile of the compound. Additionally, the chlorophenyl ring contributes to its binding affinity for specific enzymes and receptors, which is critical for achieving desired therapeutic outcomes.

The significance of this compound is further underscored by its potential in addressing unmet medical needs. For instance, research has indicated that derivatives of Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate may exhibit inhibitory effects on enzymes involved in pain signaling pathways. This has opened up new avenues for developing novel analgesics with improved efficacy and reduced side effects compared to existing treatments.

Moreover, the synthesis of this compound has been optimized through modern synthetic methodologies, ensuring high yield and purity. The use of advanced catalytic systems and green chemistry principles has minimized waste generation and improved the sustainability of the production process. These advancements are in line with global efforts to promote environmentally friendly pharmaceutical manufacturing.

From a regulatory perspective, the safety and efficacy of Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate have been rigorously evaluated through preclinical studies. These studies have provided valuable insights into its pharmacokinetic behavior, toxicity profile, and potential therapeutic benefits. The results from these investigations have laid a solid foundation for conducting clinical trials aimed at validating its efficacy in human populations.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies has accelerated the discovery process for novel drug candidates like this one. By leveraging these tools, researchers have been able to rapidly identify lead compounds with optimized pharmacological properties. The tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate derivative stands as a testament to the power of these innovative approaches in driving drug development forward.

In conclusion, the compound with CAS No. 2229282-29-3 and its product name Tert-butyl N-4-(2-aminoethoxy)-3-chlorophenylcarbamate represents a significant contribution to pharmaceutical chemistry. Its unique structural features, combined with promising pharmacological properties, make it a compelling candidate for further investigation in drug development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing various medical conditions and improving patient outcomes worldwide.

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